Hydroxyacetildenafil, also known as Hydroxyacetildenafil, is an analog of sildenafil, a medication primarily used for the treatment of erectile dysfunction. It belongs to a class of drugs known as phosphodiesterase type 5 (PDE5) inhibitors. [, ] While sildenafil, vardenafil, and tadalafil are FDA-approved PDE5 inhibitors, hydroxyacetildenafil and other analogs are often found as adulterants in dietary supplements marketed for male enhancement, posing potential health risks due to their unknown safety profiles and potential for adverse effects. [, , ]
Hydroxy Acetildenafil is often detected in dietary supplements marketed for sexual enhancement. Its classification falls under phosphodiesterase type 5 inhibitors, similar to other compounds like Sildenafil and Vardenafil. These compounds are designed to inhibit the enzyme phosphodiesterase type 5, thereby increasing levels of cyclic guanosine monophosphate (cGMP) and promoting vasodilation.
The synthesis of Hydroxy Acetildenafil typically involves several chemical reactions that modify the structure of existing sildenafil analogs. One common method includes:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm the identity and purity of the synthesized compound .
The molecular formula for Hydroxy Acetildenafil is C_22H_26N_4O_3S. Its structure features:
The three-dimensional conformation can be analyzed using computational chemistry methods to predict its interaction with biological targets.
Property | Value |
---|---|
Molecular Weight | 398.54 g/mol |
Melting Point | Not extensively documented |
Solubility | Soluble in organic solvents |
Hydroxy Acetildenafil can undergo various chemical reactions typical for phosphodiesterase inhibitors:
Reactions are typically monitored using chromatographic techniques to assess conversion rates and product formation .
Hydroxy Acetildenafil exerts its effects primarily by inhibiting phosphodiesterase type 5, leading to increased levels of cGMP in smooth muscle cells. This results in:
The pharmacodynamic profile is similar to that of Sildenafil but may vary in potency and duration of action .
Relevant analyses include stability testing under various environmental conditions to determine shelf-life and efficacy .
Hydroxy Acetildenafil has been investigated for potential applications beyond erectile dysfunction treatment, including:
Due to its presence in dietary supplements, it also raises concerns regarding regulatory standards and safety assessments for consumers .
Phosphodiesterase type 5 (PDE5) is a critical regulatory enzyme within the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This enzyme specifically hydrolyzes cGMP—a ubiquitous secondary messenger—into inactive 5'-GMP, thereby terminating downstream signaling cascades. The catalytic domain of PDE5 binds cGMP, while its regulatory domain contains allosteric cGMP-binding sites (GAF domains) and a phosphorylation site (Ser92). Binding of cGMP to these GAF domains enhances the enzyme's catalytic activity, creating a negative feedback loop essential for precise signal modulation [2] [10].
PDE5 inhibitors (PDE5-Is) competitively or allosterically bind to the catalytic domain, preventing cGMP breakdown. Elevated cGMP levels persistently activate cGMP-dependent protein kinase (PKG), which phosphorylates effector proteins. This reduces intracellular calcium concentrations in smooth muscle cells, culminating in relaxation and vasodilation [2] [6]. PDE5 expression is widespread, with high density in vascular smooth muscle (penile corpus cavernosum, pulmonary arteries), platelets, renal tubules, and the cerebellum. Consequently, PDE5 inhibition exerts effects beyond erectile function, influencing pulmonary vasodilation, platelet aggregation, renal sodium handling, and neural plasticity [2] [6] [10].
Table 1: Physiological Systems Modulated by PDE5 Inhibition
Tissue/Organ System | Primary Effect of PDE5 Inhibition | Functional Outcome |
---|---|---|
Corpus Cavernosum | Smooth muscle relaxation, Vasodilation | Enhanced penile erection |
Pulmonary Vasculature | Vasodilation, Reduced vascular remodeling | Decreased pulmonary arterial pressure |
Platelets | Reduced activation and aggregation | Decreased thrombotic risk |
Renal Tubules | Altered sodium transport | Modulation of natriuresis |
Cerebellum | Enhanced cGMP-dependent signaling | Potential neuroplasticity effects |
The clinical success of sildenafil citrate (Viagra®) for erectile dysfunction (ED) spurred extensive medicinal chemistry efforts to develop novel PDE5-Is with improved selectivity, potency, or pharmacokinetics. This research yielded FDA-approved agents like vardenafil, tadalafil, and avanafil, alongside non-FDA-approved variants (e.g., lodenafil, udenafil, mirodenafil) available in specific markets [2] [6]. Concurrently, the demand for ED treatments and the regulatory status of prescription PDE5-Is created an illicit market. Unapproved "herbal" or "dietary" supplements, marketed for sexual enhancement, began appearing, often adulterated with synthetic PDE5-Is or their novel analogues. These compounds are structurally modified versions of approved drugs (e.g., sildenafil, vardenafil) designed to mimic pharmacological effects while potentially evading routine regulatory detection methods that target the parent molecules [3] [7].
Surveys reveal alarming adulteration rates. One study analyzing 26 over-the-counter male health products found 54% (14 products) contained undeclared PDE5 inhibitor analogues, including acetildenafil and hydroxyacetildenafil, alongside others like hydroxyhomosildenafil and piperidenafil. Only one product (4%) contained undeclared sildenafil itself [7]. This shift towards analogues represents a deliberate strategy to circumvent drug regulations and patent protections while providing (unverified) efficacy to otherwise ineffective products [3] [7].
Hydroxy acetildenafil (Chemical Name: 5-[2-Ethoxy-5-[2-(4-ethyl-piperazin-1-yl)-acetyl]-phenyl]-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one with an additional hydroxyl group; CAS: 147676-56-0) is a structural analogue of sildenafil and its close relative, acetildenafil. Its core structure belongs to the pyrazolopyrimidinone class of PDE5 inhibitors, sharing the characteristic fused heterocyclic ring system central to sildenafil's pharmacophore [5] [10].
The defining structural feature of hydroxy acetildenafil is the addition of a hydroxyl (-OH) group at a specific position on the molecule compared to acetildenafil. While the exact site of hydroxylation isn't always specified in the literature from the search results, this modification alters the molecule's physicochemical properties (e.g., polarity, molecular weight, hydrogen-bonding capacity) compared to its parent compounds. Chemically, hydroxy acetildenafil is represented by the formula C₂₅H₃₄N₆O₄ and has a molecular weight of 482.58 g/mol [5].
Within legitimate research, hydroxy acetildenafil serves as a tool compound. Its primary utility lies in studying the structure-activity relationships (SAR) of PDE5 inhibitors. By comparing its inhibitory potency and selectivity for PDE5 versus related PDE isoforms (e.g., PDE6, PDE11) to sildenafil and acetildenafil, researchers gain insights into how specific chemical modifications, like hydroxylation, influence binding affinity and enzymatic selectivity. This knowledge aids in designing novel inhibitors with potentially improved profiles [5] [10]. Furthermore, hydroxy acetildenafil is used in developing and validating analytical methods (e.g., LC-MS/MS) capable of detecting a broader spectrum of PDE5 analogues, which is crucial for regulatory agencies monitoring adulterated products [7].
The adulteration of dietary supplements and "natural" sexual enhancement products with undeclared PDE5 analogues like hydroxy acetildenafil poses significant public health risks:
Effective surveillance, robust analytical methods capable of identifying novel analogues, public awareness campaigns about the risks of unregulated products, and stringent enforcement actions are critical to mitigating these public health threats posed by compounds like hydroxy acetildenafil lurking in adulterated supplements [3] [7] [9].
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7